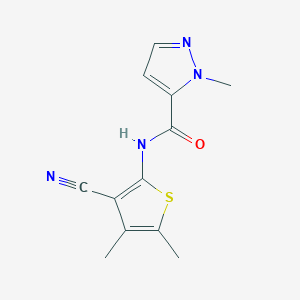
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In
作用机制
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide prevents the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In clinical trials, it has been shown to improve joint function and reduce disease activity in patients with rheumatoid arthritis. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has also been associated with an increased risk of infections, as JAK enzymes are involved in the immune response.
实验室实验的优点和局限性
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a potent and selective inhibitor of JAK enzymes, making it a useful tool for studying the role of JAK signaling in various biological processes. However, its use in lab experiments is limited by its potential toxicity and off-target effects. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide is a small molecule inhibitor, which may have limitations in terms of specificity and delivery to target tissues.
未来方向
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more selective JAK inhibitors, which may have fewer off-target effects and reduced toxicity. Another area of interest is the use of JAK inhibitors in combination with other therapies, such as biologics or immunomodulatory drugs, to improve treatment outcomes in autoimmune diseases. Finally, the role of JAK signaling in cancer and other diseases is an area of active research, and JAK inhibitors such as N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide may have potential therapeutic applications in these areas.
合成方法
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. The resulting product is purified through recrystallization to obtain N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide in its final form.
科学研究应用
N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic use in autoimmune diseases. It has shown promising results in preclinical and clinical trials for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide has also been studied for its potential use in preventing organ transplant rejection.
属性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-7-8(2)18-12(9(7)6-13)15-11(17)10-4-5-14-16(10)3/h4-5H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFJNVUTPQYUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=NN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

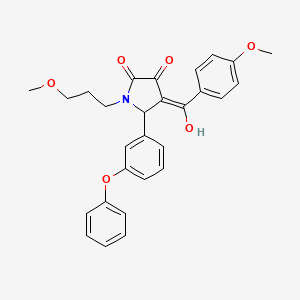
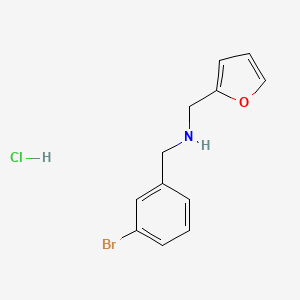
![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![N-[3-(difluoromethoxy)phenyl]-N'-phenylurea](/img/structure/B5330217.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5330229.png)
![3-({5-[1-(1,3-dihydro-2-benzofuran-5-yl)-1H-imidazol-2-yl]-2-furyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5330232.png)
![ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate](/img/structure/B5330233.png)
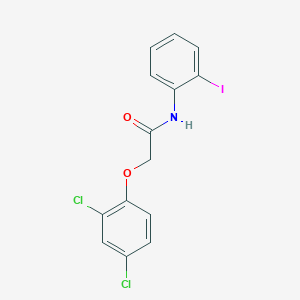
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330248.png)
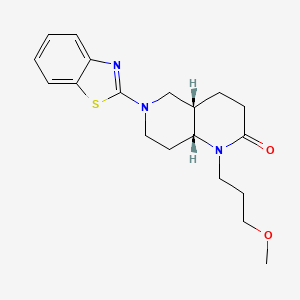
![ethyl 1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5330260.png)
![ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330272.png)
